Home > Products > Screening Compounds P98277 > (2S,6R)-2,6-dimethyl-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]morpholine
(2S,6R)-2,6-dimethyl-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]morpholine -

(2S,6R)-2,6-dimethyl-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]morpholine

Catalog Number: EVT-5216978
CAS Number:
Molecular Formula: C22H25N3O
Molecular Weight: 347.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2R,6S)-4-{[3-(4-Biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine is a low-solubility inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor. PI3Kδ is an enzyme involved in various cellular processes, including cell growth, survival, and differentiation. Inhibiting PI3Kδ has been identified as a potential therapeutic target for various diseases, particularly in the field of oncology and inflammatory diseases.

Synthesis Analysis

While the provided abstracts don't contain a specific synthesis method for (2R,6S)-4-{[3-(4-Biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine, they do mention related PI3Kδ inhibitors and their chemical structures. [, ] This suggests that the synthesis of (2R,6S)-4-{[3-(4-Biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine likely involves similar synthetic strategies and building blocks as other 6-aryl-4-(5-aminomethyloxazol-2-yl)indazole derivatives.

Molecular Structure Analysis

The molecular structure of (2R,6S)-4-{[3-(4-Biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine features a 2,6-dimethylmorpholine ring linked to a 1H-pyrazole ring via a methylene bridge. The 1H-pyrazole is further substituted with a 4-biphenylyl group at the 3-position. The specific stereochemistry at the 2 and 6 positions of the morpholine ring is denoted by the (2R,6S) designation.

Mechanism of Action

(2R,6S)-4-{[3-(4-Biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine acts as a PI3Kδ inhibitor. Although the precise mechanism is not detailed in the provided abstracts, it likely binds to the ATP-binding site of PI3Kδ, thereby preventing the enzyme from phosphorylating its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition of PIP3 production disrupts downstream signaling pathways involved in cell growth, survival, proliferation, and other cellular functions.

Physical and Chemical Properties Analysis

The provided abstracts highlight the low solubility of (2R,6S)-4-{[3-(4-Biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine. This property makes it suitable for inhalation delivery, as it tends to remain in the lungs after administration, leading to prolonged lung retention.

Applications

(2R,6S)-4-{[3-(4-Biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine was investigated as a potential inhaled therapeutic for respiratory diseases. Its low solubility allows for targeted delivery to the lungs, potentially improving efficacy and reducing systemic side effects. Preclinical studies demonstrated that (2R,6S)-4-{[3-(4-Biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine reduced eosinophilia in a murine model, supporting its potential for treating inflammatory respiratory conditions.

Properties

Product Name

(2S,6R)-2,6-dimethyl-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]morpholine

IUPAC Name

(2S,6R)-2,6-dimethyl-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]morpholine

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C22H25N3O/c1-16-13-25(14-17(2)26-16)15-21-12-23-24-22(21)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-12,16-17H,13-15H2,1-2H3,(H,23,24)/t16-,17+

InChI Key

MDABBCUXNKQWLL-CALCHBBNSA-N

SMILES

CC1CN(CC(O1)C)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.